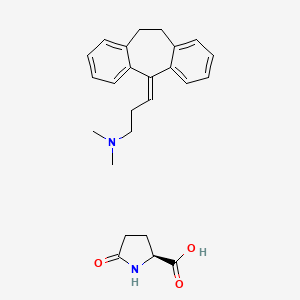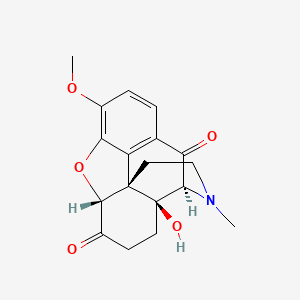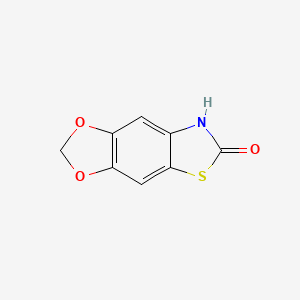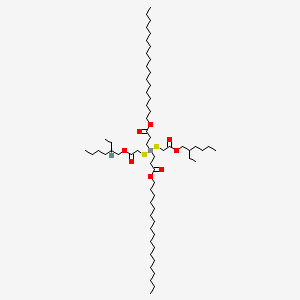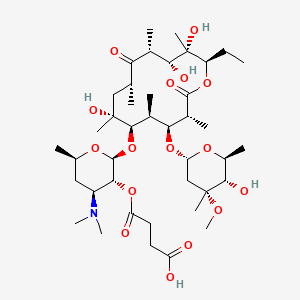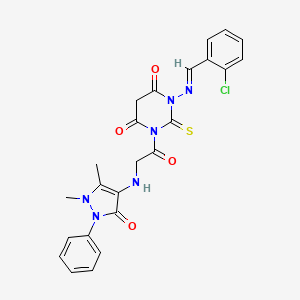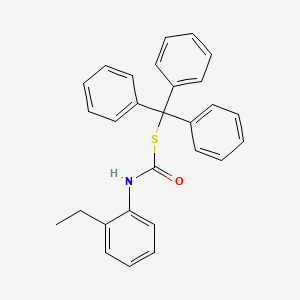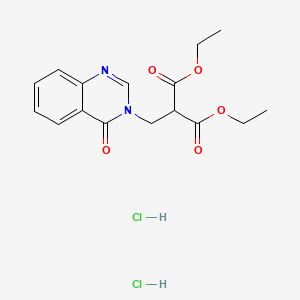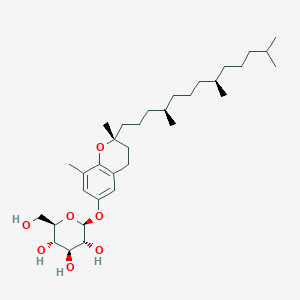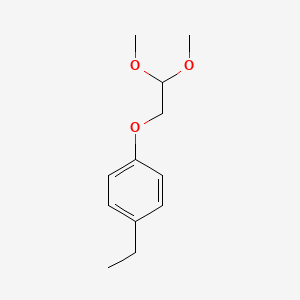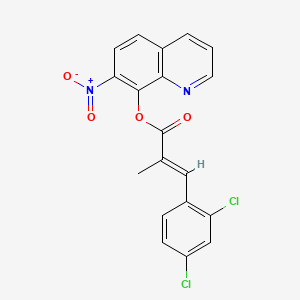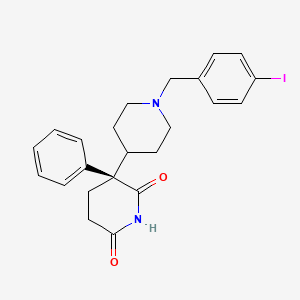
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is a chemical compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring system with an acetic acid group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method includes the use of 2-chloro-4,5-dihydro-1H-imidazole as a starting material, which reacts with naphthalene derivatives in the presence of a base such as triethylamine (TEA) in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo substitution reactions at the imidazole ring or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydroimidazole derivatives, and various substituted naphthalene and imidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Naphthaleneacetic acid: A naphthalene derivative with an acetic acid group.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is unique due to the combination of the naphthalene ring, acetic acid group, and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole or naphthalene derivatives .
Eigenschaften
CAS-Nummer |
89782-09-2 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)8-11-1-2-12-3-4-14(9-13(12)7-11)17-6-5-16-10-17/h1-2,5-7,9-10H,3-4,8H2,(H,18,19) |
InChI-Schlüssel |
KTVCGQQMSBKUEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=C1C=CC(=C2)CC(=O)O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


